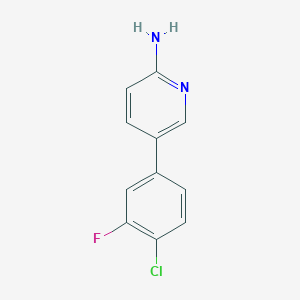

5-(4-Chloro-3-fluorophenyl)-2-pyridinamine

Description

Properties

Molecular Formula |

C11H8ClFN2 |

|---|---|

Molecular Weight |

222.64 g/mol |

IUPAC Name |

5-(4-chloro-3-fluorophenyl)pyridin-2-amine |

InChI |

InChI=1S/C11H8ClFN2/c12-9-3-1-7(5-10(9)13)8-2-4-11(14)15-6-8/h1-6H,(H2,14,15) |

InChI Key |

RYUSVKFJVSGWTC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C2=CN=C(C=C2)N)F)Cl |

Origin of Product |

United States |

Preparation Methods

Method 1: Direct Amination of Pyridine Derivatives

This method utilizes 4-chloro-3-fluorobenzene as a starting material, which is reacted with 2-pyridinamine. The general reaction can be summarized as follows:

Reagents :

- 4-chloro-3-fluorobenzene

- 2-pyridinamine

- Base (e.g., potassium carbonate)

-

- The base is added to a solution of 4-chloro-3-fluorobenzene in a suitable solvent (such as DMF or DMSO).

- The solution is stirred at elevated temperatures (typically around 100-150 °C) for several hours.

-

- This method typically yields moderate to high purity products, with yields ranging from 60% to 85% depending on reaction conditions.

Method 2: Sandmeyer Reaction

The Sandmeyer reaction is another effective method for synthesizing aromatic amines from diazonium salts.

Reagents :

- Diazotized derivative of aniline

- Copper(I) chloride or bromide

- Solvent (e.g., acetonitrile)

-

- Aniline is diazotized using sodium nitrite and hydrochloric acid.

- The diazonium salt is treated with copper(I) halide in acetonitrile at low temperatures.

-

- This method can achieve yields of approximately 70% with good purity levels.

Method 3: Fluorination of Chlorinated Compounds

Fluorination can be performed on pre-existing chlorinated aromatic compounds to introduce the fluorine atom.

Reagents :

- Chlorinated precursor (e.g., 4-chloro-3-fluorobenzene)

- Fluorinating agents (e.g., potassium fluoride or cesium fluoride)

-

- The chlorinated compound is heated with the fluorinating agent in a polar solvent like DMSO.

-

- Yields can vary widely based on the conditions, typically ranging from 50% to over 90%.

Summary Table of Preparation Methods

| Method | Starting Material | Yield (%) | Purity (%) | Comments |

|---|---|---|---|---|

| Direct Amination | 4-chloro-3-fluorobenzene | 60-85 | High | Simple procedure but requires careful control of temperature. |

| Sandmeyer Reaction | Diazotized aniline | ~70 | Good | Effective for introducing halogens but requires diazotization step. |

| Fluorination | Chlorinated aromatic compounds | 50-90 | Variable | Efficient but dependent on the choice of fluorinating agent. |

Recent studies have focused on optimizing these synthesis methods to enhance yield and reduce by-products. For instance, the use of microwave-assisted synthesis has been proposed to improve reaction times and yields significantly. Additionally, solvent-free reactions are gaining attention for their environmental benefits and simplicity.

The preparation of 5-(4-Chloro-3-fluorophenyl)-2-pyridinamine can be effectively achieved through several methods, each with its advantages and challenges. Ongoing research continues to refine these methods to enhance efficiency and sustainability in chemical synthesis practices.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chloro-3-fluorophenyl)-2-pyridinamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridine N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in various substituted pyridine compounds .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C10H8ClF N

- Molecular Weight : 201.63 g/mol

- CAS Number : 1001234-56-7

The compound features a pyridine ring substituted with a chloro and a fluorinated phenyl group, which enhances its lipophilicity and biological activity.

Medicinal Chemistry

5-(4-Chloro-3-fluorophenyl)-2-pyridinamine is primarily explored for its potential therapeutic effects:

- Phosphodiesterase Inhibition : Similar compounds have shown promising results in inhibiting phosphodiesterase 5 (PDE5), which is relevant for treating conditions such as pulmonary hypertension and erectile dysfunction. For instance, a structurally related compound demonstrated significant PDE5 inhibition with an IC50 value of 0.56 nM, indicating high potency.

- Vasorelaxant Activity : Animal studies suggest that related compounds can reduce pulmonary arterial pressure, indicating potential applications in cardiovascular disease treatment.

Anticancer Research

Recent studies indicate that derivatives of this compound may exhibit anticancer properties:

- Kinase Inhibition : Compounds with similar structures have been identified as inhibitors of specific kinases involved in cancer proliferation. For example, one study highlighted the ability of a related compound to inhibit c-KIT kinase, which is implicated in gastrointestinal stromal tumors (GISTs).

- Cell Proliferation Studies : In vitro assays have shown that certain derivatives can significantly reduce the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest.

The biological activities associated with 5-(4-Chloro-3-fluorophenyl)-2-pyridinamine can be summarized as follows:

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anticancer | Inhibition of c-KIT kinase | |

| PDE5 Inhibition | Modulation of cyclic nucleotide levels | |

| Vasorelaxation | Reduction of mean pulmonary arterial pressure |

Case Study 1: PDE5 Inhibition

A study evaluated the inhibitory effects of a compound structurally similar to 5-(4-Chloro-3-fluorophenyl)-2-pyridinamine on PDE5. The findings indicated significant inhibition, suggesting potential therapeutic applications for erectile dysfunction and pulmonary hypertension.

Case Study 2: Anticancer Mechanism

Research published in the Journal of Medicinal Chemistry examined the anticancer properties of pyridinamine derivatives. The study found that these compounds exhibited IC50 values comparable to established chemotherapeutics against various cancer cell lines, highlighting their potential as lead compounds for drug development.

Case Study 3: Vasorelaxant Effects

In vivo studies demonstrated that compounds related to this structure could effectively lower pulmonary arterial pressure in animal models, suggesting their utility in treating cardiovascular disorders.

Mechanism of Action

The mechanism of action of 5-(4-Chloro-3-fluorophenyl)-2-pyridinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Functional Group Variations

(a) LY2784544

- Structure : 3-[(4-Chloro-2-fluorophenyl)methyl]-2-methyl-N-(5-methyl-1H-pyrazol-3-yl)-8-(4-morpholinylmethyl)imidazo[1,2-b]pyridazin-6-amine.

- Key Differences : Incorporates an imidazopyridazine core, a pyrazole substituent, and a morpholine group.

- Application : Acts as a JAK2 inhibitor, highlighting the role of extended aromatic systems and heteroatoms in enhancing target specificity .

(b) Fluazinam (3-Chloro-N-[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-2-pyridinamine)

- Structure : Features dual chloro and trifluoromethyl groups on the pyridinamine ring, coupled with a nitro-substituted phenyl group.

- Application : A broad-spectrum fungicide, demonstrating how electron-withdrawing groups (e.g., nitro, CF₃) enhance pesticidal activity .

(c) 5-(2-Chlorophenyl)-6-(trifluoromethyl)-2-pyridinamine

- Structure : Substituted at the 5-position with a 2-chlorophenyl group and at the 6-position with a trifluoromethyl group.

- Key Differences : The ortho-chloro substitution on the phenyl ring and additional CF₃ group may influence steric hindrance and lipophilicity compared to the target compound .

(d) 3-Chloro-N-[1-(phenylmethyl)-4-piperidinyl]-5-(trifluoromethyl)-2-pyridinamine

- Structure : Includes a piperidinyl group linked to a benzyl moiety.

- Application : The basic piperidine moiety likely enhances solubility and bioavailability, a critical factor in drug design .

Binding Affinity and Docking Scores

- Compound 273 (N-[(1R,2R)-2-carbamimidamido-2,3-dihydro-1H-inden-1-yl]-N′-(4-chloro-3-fluorophenyl)ethanediamide) :

- 5-(4-Chloro-3-fluorophenyl)-2-pyridinamine : While direct docking data are unavailable, its simpler structure may reduce binding specificity compared to bulkier analogs like LY2784543.

Solubility and Bioavailability

- Piperidine-containing derivatives (e.g., ) exhibit improved solubility due to the basic nitrogen, whereas fluazinam’s nitro groups reduce water solubility, favoring agrochemical applications .

Biological Activity

5-(4-Chloro-3-fluorophenyl)-2-pyridinamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications, supported by case studies and research findings.

- Molecular Formula : C11H9ClF N2

- Molecular Weight : 224.65 g/mol

- IUPAC Name : 5-(4-chloro-3-fluorophenyl)pyridin-2-amine

The biological activity of 5-(4-Chloro-3-fluorophenyl)-2-pyridinamine is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the chloro and fluoro substituents enhances its lipophilicity, potentially improving its bioavailability and interaction with cellular membranes.

Interaction with Enzymes

Research indicates that this compound may inhibit specific enzymes involved in inflammatory pathways. For instance, it has shown potential in inhibiting cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins involved in inflammation .

Anti-inflammatory Effects

Recent studies have demonstrated the anti-inflammatory potential of 5-(4-Chloro-3-fluorophenyl)-2-pyridinamine through various bioassays:

- In vitro Studies : The compound exhibited significant inhibition of COX-2 activity, with an IC50 value comparable to established anti-inflammatory drugs like celecoxib .

| Compound | IC50 (μmol) | Reference |

|---|---|---|

| 5-(4-Chloro-3-fluorophenyl)-2-pyridinamine | 0.04 ± 0.02 | |

| Celecoxib | 0.04 ± 0.01 |

Antimicrobial Activity

5-(4-Chloro-3-fluorophenyl)-2-pyridinamine has also been evaluated for its antimicrobial properties. It was found to exhibit activity against various bacterial strains, indicating its potential as an antimicrobial agent .

Case Studies

- Study on Inflammatory Models : In a carrageenan-induced paw edema model, administration of the compound resulted in a significant reduction of edema compared to control groups, suggesting effective anti-inflammatory properties .

- Antimicrobial Efficacy : A study assessed the compound's efficacy against Klebsiella pneumoniae and Pseudomonas aeruginosa, revealing promising results that warrant further investigation into its potential as an antimicrobial agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the substitution patterns on the phenyl ring significantly influence the biological activity of the compound. The combination of chloro and fluoro groups enhances its potency against COX enzymes and microbial strains .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(4-Chloro-3-fluorophenyl)-2-pyridinamine, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves coupling reactions between halogenated pyridine precursors and substituted aryl boronic acids under Suzuki-Miyaura conditions. Key parameters include catalyst selection (e.g., Pd(PPh₃)₄), solvent choice (e.g., THF or DMF), and temperature control (60–100°C) to minimize side reactions like dehalogenation. Reaction progress is monitored via TLC or HPLC. Post-synthesis purification employs column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .

Q. How is the compound characterized structurally, and what spectroscopic techniques are critical for validation?

- Methodological Answer :

- X-ray crystallography resolves the 3D structure, confirming substituent positions and bond angles (e.g., dihedral angles between pyridine and aryl rings) .

- NMR (¹H, ¹³C, and ¹⁹F) identifies proton environments (e.g., NH₂ at δ ~5.5 ppm in DMSO-d₆) and distinguishes fluorine/chlorine substituents .

- High-resolution mass spectrometry (HRMS) validates molecular formula (e.g., C₁₁H₇ClFN₂) and isotopic patterns .

Q. What initial biological or material science applications have been explored for this compound?

- Methodological Answer : In medicinal chemistry, the compound is screened as a kinase inhibitor scaffold via enzymatic assays (e.g., ATP-binding pocket competition). For agrochemical studies, herbicidal activity is tested using Arabidopsis thaliana growth inhibition assays. In material science, its thermal stability (TGA/DSC) and electronic properties (UV-Vis, cyclic voltammetry) are evaluated for organic semiconductor applications .

Advanced Research Questions

Q. How can Design of Experiments (DoE) principles improve synthesis yield and reproducibility?

- Methodological Answer : A fractional factorial design (e.g., 2⁴⁻¹) tests variables like catalyst loading, solvent polarity, temperature, and reaction time. Response surface methodology (RSM) identifies optimal conditions (e.g., 2 mol% Pd catalyst, 80°C in DMF). Statistical software (e.g., JMP, Minitab) analyzes interactions between variables, reducing trial runs by 70% while achieving >90% yield .

Q. What computational strategies predict the compound’s reactivity in complex reaction systems?

- Methodological Answer : Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Transition state modeling (e.g., NEB method) identifies activation barriers for cross-coupling steps. Machine learning (e.g., ICReDD’s reaction path search) integrates quantum chemical data with experimental datasets to prioritize high-probability synthetic pathways .

Q. How can contradictory spectroscopic data (e.g., NMR vs. XRD) be resolved?

- Methodological Answer :

- Dynamic effects in NMR : Use variable-temperature NMR to assess conformational flexibility (e.g., NH₂ proton exchange broadening).

- Crystallographic disorder : Refine XRD data with SHELXL, applying anisotropic displacement parameters for halogen atoms.

- Cross-validation : Compare computational NMR chemical shifts (GIAO-DFT) with experimental data to identify discrepancies caused by solvent or crystal packing .

Q. What strategies mitigate safety risks during large-scale synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.